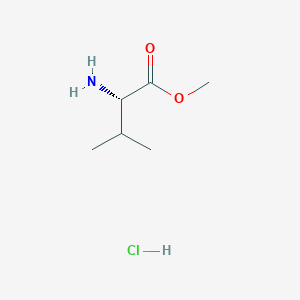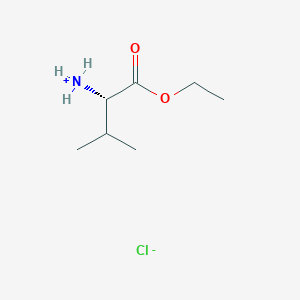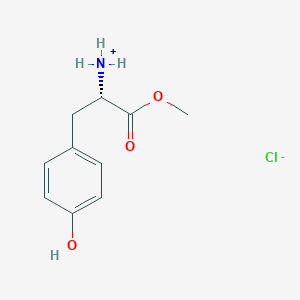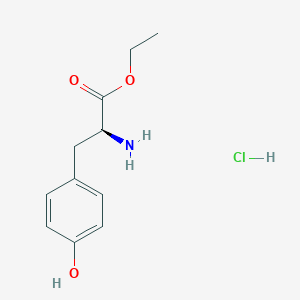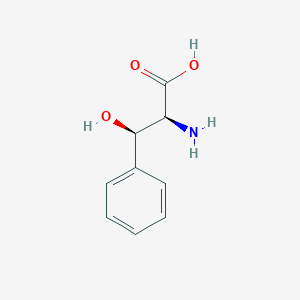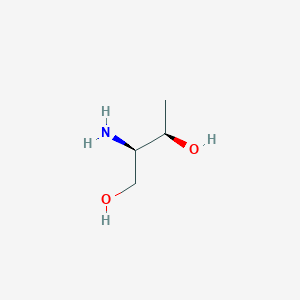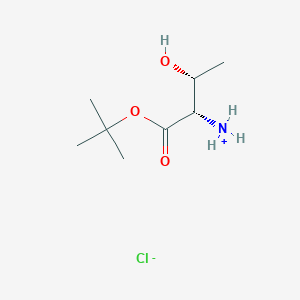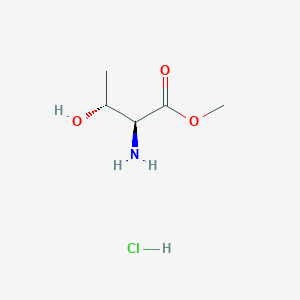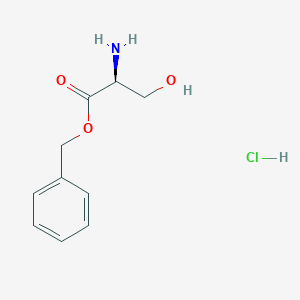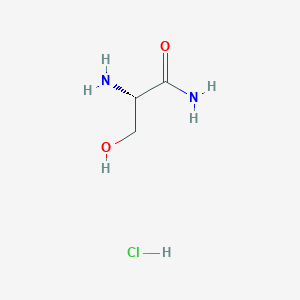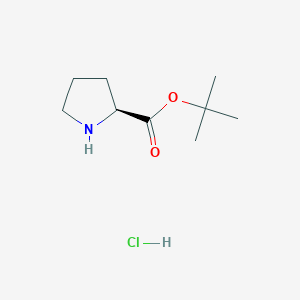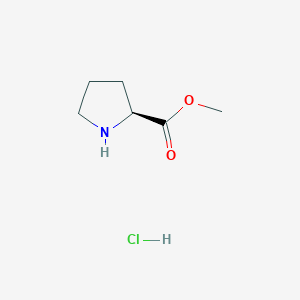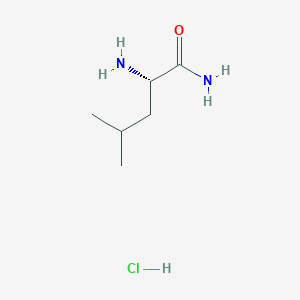
L-Leucinamide hydrochloride
Overview
Description
L-Leucinamide (hydrochloride) is a derivative of the essential amino acid leucine. It is commonly used in peptide synthesis and has a molecular formula of C6H15ClN2O. The compound is known for its role in stimulating protein synthesis and has applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Leucinamide (hydrochloride) can be synthesized through the reaction of leucine with ammonia, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction typically involves the use of methanol as a solvent and potassium hydroxide to neutralize the solution .
Industrial Production Methods
Industrial production of L-Leucinamide (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
L-Leucinamide (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its base form.
Substitution: It can undergo substitution reactions, particularly in peptide synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various solvents such as methanol and water .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions typically result in modified peptides .
Scientific Research Applications
L-Leucinamide (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis and as a reagent in various chemical reactions.
Biology: Plays a role in protein synthesis and cellular signaling pathways.
Medicine: Investigated for its potential in stimulating insulin secretion and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
L-Leucinamide (hydrochloride) exerts its effects by acting as a nutrient signal to stimulate protein synthesis. It interacts with molecular targets such as the mammalian target of rapamycin (mTOR) pathway, which is crucial for regulating cell growth and metabolism . Additionally, it has been shown to have anti-inflammatory properties by attenuating the phlogistic response .
Comparison with Similar Compounds
Similar Compounds
- L-Alaninamide hydrochloride
- L-Valinamide hydrochloride
- L-Phenylalanine ethyl ester hydrochloride
- L-Proline β-naphthylamide hydrochloride
Uniqueness
Its molecular structure and interaction with the mTOR pathway distinguish it from other similar compounds .
Properties
IUPAC Name |
(2S)-2-amino-4-methylpentanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.ClH/c1-4(2)3-5(7)6(8)9;/h4-5H,3,7H2,1-2H3,(H2,8,9);1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPSRRBIXFUMOU-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10466-61-2 | |
| Record name | Leucinamide hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10466-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-2-amino-4-methylvaleramide monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.853 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the anti-inflammatory effects of L-Leucinamide Hydrochloride?
A1: Research indicates that this compound possesses anti-inflammatory properties comparable to phenylbutazone. [] In rodent models, it effectively reduced inflammation induced by various agents like formaldehyde and nystatin. [] Notably, it significantly decreased exudate volume and granulation tissue weight in a granuloma pouch model. [] This suggests a potential for this compound as an anti-inflammatory agent, though further research is needed to elucidate its mechanism of action and evaluate its efficacy in humans.
Q2: Can microorganisms utilize this compound as a source of leucine?
A3: Studies using microorganisms like Streptococcus faecalis, S. zymogenes, and Lactobacillus arabinosus demonstrated that they can utilize leucine from this compound. [] This utilization is possible due to the activity of exopeptidases present in these microorganisms, which break down peptides and release leucine. [] This finding suggests the potential role of microbial enzymes in influencing the bioavailability and metabolism of this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


